DIMETHYL 5-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE
Overview
Description
DIMETHYL 5-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a chlorinated aniline derivative and a carbothioyl group attached to an isophthalate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE typically involves multiple steps:
Preparation of 3-chloro-2-methylaniline: This intermediate can be synthesized by the chlorination of 2-methylaniline using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of the carbothioyl derivative: The 3-chloro-2-methylaniline is then reacted with carbon disulfide and an appropriate amine to form the carbothioyl derivative.
Coupling with dimethyl isophthalate: The final step involves coupling the carbothioyl derivative with dimethyl isophthalate under suitable conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 5-((4-CHLORO-3-NITROBENZOYL)AMINO)ISOPHTHALATE
- DIMETHYL 5-((3-METHYL-4-NITROBENZOYL)AMINO)ISOPHTHALATE
- DIMETHYL 5-((2-METHYL-3-NITROBENZOYL)AMINO)ISOPHTHALATE
Uniqueness
DIMETHYL 5-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is unique due to its specific combination of a chlorinated aniline derivative and a carbothioyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
dimethyl 5-[(3-chloro-2-methylphenyl)carbamothioylamino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-10-14(19)5-4-6-15(10)21-18(26)20-13-8-11(16(22)24-2)7-12(9-13)17(23)25-3/h4-9H,1-3H3,(H2,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZLFWLGGMWSLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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